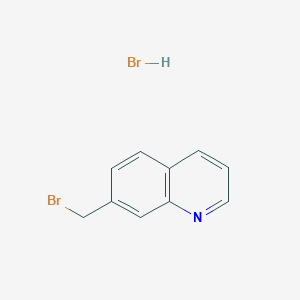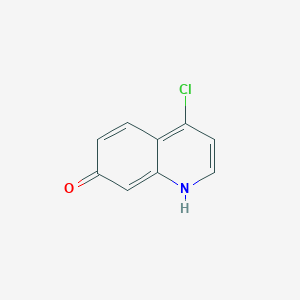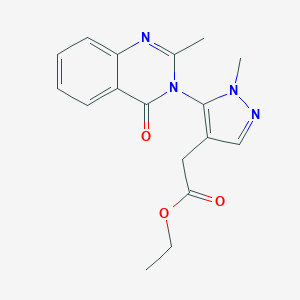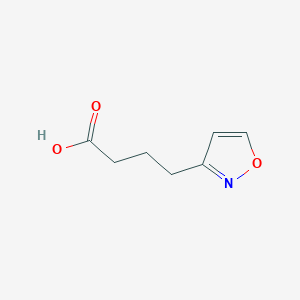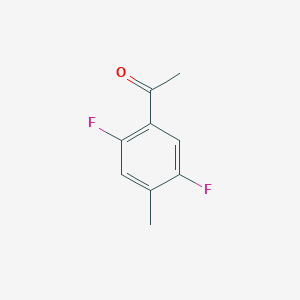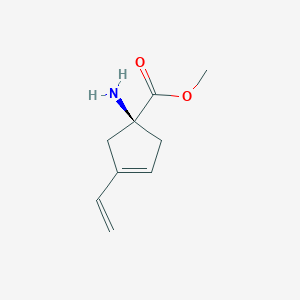
methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate, also known as ACE or ACE inhibitor, is a chemical compound that has been widely studied for its potential therapeutic applications. ACE is an enzyme that plays a crucial role in regulating blood pressure, and inhibitors of this enzyme have been shown to be effective in treating hypertension, heart failure, and other cardiovascular disorders.
Wirkmechanismus
Methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors work by blocking the activity of the methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate enzyme, which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that can increase blood pressure and promote the development of cardiovascular disease. By inhibiting the production of angiotensin II, methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors can help to lower blood pressure and improve cardiovascular function.
Biochemische Und Physiologische Effekte
In addition to their effects on blood pressure and cardiovascular function, methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors have been shown to have a number of other biochemical and physiological effects. For example, methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors can improve endothelial function, reduce inflammation, and enhance insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors have several advantages for use in laboratory experiments. They are relatively easy to synthesize and can be readily modified to produce analogs with different properties. However, there are also some limitations to their use, including their potential toxicity and the need for careful dosing and monitoring.
Zukünftige Richtungen
There are several areas of future research that could be pursued in the study of methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors. One area of interest is the development of more selective and potent inhibitors that can target specific isoforms of the methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate enzyme. Another area of research is the exploration of the potential therapeutic applications of methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors in other disease states, such as diabetes and cancer. Finally, there is also interest in developing new methods for delivering methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors to specific tissues or organs, such as the heart or kidneys.
Synthesemethoden
The synthesis of methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors typically involves the modification of natural peptides or the development of synthetic compounds that mimic the structure of these peptides. One common method for synthesizing methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors involves the use of solid-phase peptide synthesis, which involves the stepwise assembly of amino acid residues on a solid support.
Wissenschaftliche Forschungsanwendungen
Methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors have been extensively studied for their potential therapeutic applications in the treatment of hypertension, heart failure, and other cardiovascular disorders. Several large-scale clinical trials have demonstrated the effectiveness of methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors in reducing blood pressure and improving cardiovascular outcomes in patients with these conditions.
Eigenschaften
CAS-Nummer |
194287-38-2 |
|---|---|
Produktname |
methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate |
Molekularformel |
C9H13NO2 |
Molekulargewicht |
167.2 g/mol |
IUPAC-Name |
methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-3-7-4-5-9(10,6-7)8(11)12-2/h3-4H,1,5-6,10H2,2H3/t9-/m0/s1 |
InChI-Schlüssel |
LTESORDYGVRYAI-VIFPVBQESA-N |
Isomerische SMILES |
COC(=O)[C@@]1(CC=C(C1)C=C)N |
SMILES |
COC(=O)C1(CC=C(C1)C=C)N |
Kanonische SMILES |
COC(=O)C1(CC=C(C1)C=C)N |
Synonyme |
3-Cyclopentene-1-carboxylicacid,1-amino-3-ethenyl-,methylester,(1S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine](/img/structure/B63375.png)
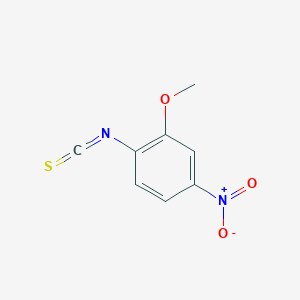
![Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI)](/img/structure/B63377.png)
![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride](/img/structure/B63379.png)

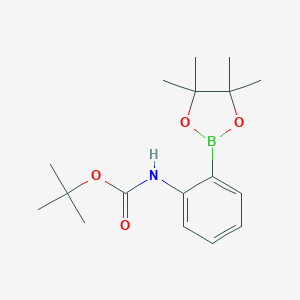
![1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B63385.png)

